methyl 4,7-dichloro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4,7-dichloro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features two chlorine atoms at positions 4 and 7 on the indole ring, and a carboxylate ester group at position 2, making it a unique and interesting molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,7-dichloro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 4,7-dichlorophenylhydrazine and an appropriate ester or acid derivative. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Fischer indole synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-dichloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the chlorine atoms or reduce the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction could produce alcohols, and substitution reactions would result in various substituted indole derivatives .
Scientific Research Applications
Methyl 4,7-dichloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research has explored its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4,7-dichloro-1H-indole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, inhibiting their activity and affecting cellular processes. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell growth by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- 1H-indole-3-carbaldehyde derivatives
Uniqueness
Methyl 4,7-dichloro-1H-indole-2-carboxylate is unique due to the presence of two chlorine atoms at specific positions on the indole ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications and effects .
Properties
CAS No. |
187607-72-3 |
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Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
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